2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole
Description
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C11H11ClN2O/c1-7-6-13-11(14-7)9-4-3-8(12)5-10(9)15-2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
NRMZXVMUXOHFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=C(C=C(C=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically involves:
- Formation of the imidazole ring via condensation reactions between substituted benzaldehydes (such as 4-chloro-2-methoxybenzaldehyde) and appropriate nitrogen sources (e.g., amidines, glyoxal, or α-haloketones).
- Introduction of the methyl group at the 5-position through methyl-substituted starting materials or alkylation steps.
- Use of organic solvents like DMF or ethyl acetate and controlled reflux or room temperature conditions.
Example Synthetic Procedure from Patent Literature (Adapted)
A related imidazole synthesis involves these steps:
This method highlights the use of chlorinating agents (SOCl2, sulfuryl chloride) and bases to functionalize the imidazole ring and introduce chloro substituents.
Synthesis via Condensation of Phenacyl Bromides and Imidazole Derivatives
Another approach involves condensation of substituted phenacyl bromides with imidazole derivatives or hydrazinecarbothioamide to form imidazole-thiazole hybrids, which can be adapted for similar imidazole syntheses. The reaction typically proceeds under reflux in methanol or ethanol, with reaction progress monitored by thin-layer chromatography (TLC), followed by filtration and recrystallization.
Reaction Conditions and Solvent Systems
Catalysts and Reagents
Summary Table of Key Preparation Steps
| Step No. | Starting Material | Reagents | Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Hydroxyl-4(5)-(4-aminomethyl phenyl)-2-oximido methyne imidazoles-3-oxygen | SOCl2, ethyl acetate | Room temp drip + reflux 3-6 h | 4(5)-chloro-2-cyano imidazole | 75-76 | 95-96 |
| 2 | Above chloro-2-cyano imidazole | K2CO3, N,N-dimethylamine base, sulfuryl chloride, ethyl acetate | Reflux 3-8 h | Target this compound | High | High |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution patterns on the imidazole ring and aromatic moieties.
- Mass Spectrometry (MS) : Confirms molecular weight (222.67 g/mol for this compound).
- Infrared Spectroscopy (IR) : Identifies functional groups such as C-Cl, C=N, and methoxy groups.
- Melting Point Determination : Assesses purity.
- Chromatography (TLC, HPLC) : Monitors reaction progress and product purity.
Research Findings and Notes
- The synthesis of this compound is generally achieved through multi-step reactions involving chlorination and ring closure.
- The use of chlorinating agents like sulfur oxychloride and sulfuryl chloride is critical for introducing the chloro substituent.
- Methylation at the 5-position can be introduced via methyl-substituted precursors or alkylation.
- Solvent choice and reaction temperature control are vital for optimizing yield and purity.
- Purification is typically done by recrystallization from methanol or ethyl acetate.
- Similar imidazole derivatives show promising biological activities, including enzyme inhibition, which motivates their synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chloro Substituent
The chloro group at the 4-position of the phenyl ring undergoes substitution under nucleophilic conditions. The methoxy group at the 2-position activates the aromatic ring, directing nucleophiles to the para position relative to the methoxy group.
Electrophilic Substitution on the Imidazole Ring
The electron-rich imidazole ring undergoes electrophilic substitution at positions activated by the methyl group (C5). The methyl group directs electrophiles to the C4 and C2 positions.
Hydrolysis of the Methoxy Group
The methoxy group is hydrolyzed under acidic or basic conditions to yield a hydroxyl derivative.
Metal Complexation
The nitrogen atoms in the imidazole ring coordinate with transition metals to form stable complexes.
Oxidation and Reduction Reactions
The methyl group at C5 is resistant to mild oxidation but undergoes transformation under aggressive conditions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl groups.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further affecting its biological activity.
Comparison with Similar Compounds
Chlorination and Functionalization
- Chlorination with SOCl2: A common method for introducing chloro groups. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole was synthesized via SOCl2-mediated chlorination of a benzyl alcohol precursor .
- Column Chromatography: Widely used for purification. For instance, 4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole was purified using hexane/ethyl acetate (85:15) , while 4-chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole employed hexanes/EtOAc (80:20) .
Biological Activity
The compound 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article aims to summarize the biological activity of this specific compound, focusing on its synthesis, antioxidant properties, antimicrobial efficacy, and potential as an anticancer agent.
Synthesis
The synthesis of imidazole derivatives typically involves various methods, including one-pot reactions and multi-step synthesis. For example, a recent study reported the synthesis of tetra-substituted imidazoles through the reaction of benzil, salicylaldehyde derivatives, and ammonium acetate. The synthesized compounds were characterized using spectroscopic techniques and confirmed to have significant biological activities .
Antioxidant Activity
Antioxidant activity is a crucial property for many pharmaceutical compounds. Studies have shown that imidazole derivatives exhibit varying levels of antioxidant activity. For instance, This compound demonstrated superior antioxidant properties compared to some metal complexes derived from its structure. The effectiveness was evaluated using various assays that measure the ability to scavenge free radicals .
Antimicrobial Efficacy
The antimicrobial properties of imidazoles are well-documented. In particular, the compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses significant antimicrobial activity, often outperforming traditional antibiotics in certain assays .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 18 | Norfloxacin |
| Escherichia coli | 15 | Norfloxacin |
| Bacillus subtilis | 16 | Norfloxacin |
Anticancer Potential
Imidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound can inhibit cancer cell proliferation in various cancer cell lines. For example, studies have shown that certain imidazoles can effectively inhibit melanoma cell lines with IC50 values comparable to established anticancer drugs .
Case Study: Anticancer Activity
In a study focusing on imidazole analogs, This compound was evaluated against human melanoma cell lines (A375) using the sulforhodamine B assay. The compound exhibited significant antiproliferative effects with an IC50 value indicating potent activity .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities of imidazole derivatives with various biological targets. For instance, computational analyses have shown that This compound binds effectively to targets involved in cancer pathways, suggesting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via cyclization reactions using substituted hydrazides or aldehydes under controlled conditions. For example, phosphorous oxychloride at 120°C facilitates cyclization of hydrazide intermediates, as seen in analogous imidazole syntheses . Optimization involves solvent selection (e.g., ethanol, DMF), catalysts (e.g., Cu(I) for click chemistry), and temperature gradients to enhance yield and purity. Reaction progress is monitored via TLC or HPLC, with purification via recrystallization or column chromatography .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- Spectroscopy : IR to identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹), NMR (¹H/¹³C) for substituent positions and aromatic proton coupling patterns .
- X-ray crystallography : Resolves molecular conformation and crystallographic disorder, as demonstrated in structurally related imidazoles with halogenated aryl groups .
- Elemental analysis : Validates purity by comparing experimental vs. calculated C, H, N, Cl content .
Q. What are the preliminary steps to evaluate biological activity, such as antimicrobial or anticancer potential?
- Methodological Answer : Initial screening involves:
- In vitro assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains, or cytotoxicity via MTT assays on cancer cell lines.
- Structure-activity relationship (SAR) : Modifying substituents (e.g., methoxy, chloro groups) to correlate electronic effects with activity, as seen in analogous imidazole derivatives .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?
- Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism) or crystallographic disorder (e.g., disordered dithiolane rings in related structures ). Resolution strategies:
- Cross-validation : Use DFT calculations to predict NMR shifts/IR spectra and compare with experimental data.
- Variable-temperature NMR : Detect conformational flexibility or equilibrium states.
- High-resolution crystallography : Refine disorder models using software like SHELXL .
Q. What computational approaches predict the reactivity and binding affinity of this compound in drug design?
- Methodological Answer :
- Docking studies : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., enzymes), guided by crystallographic ligand poses .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) evaluates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How can reaction conditions be optimized using statistical experimental design?
- Methodological Answer : Employ Design of Experiments (DoE) to minimize trial-and-error:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response surface methodology (RSM) : Maximizes yield via central composite design (CCD).
- Example: A study on imidazole cyclization achieved 85% yield by optimizing molar ratios and reflux time using DoE .
Q. What strategies address low solubility or bioavailability in preclinical studies?
- Methodological Answer :
- Salt formation : Hydrochloride salts improve aqueous solubility, as demonstrated for hydrazinyl-imidazole derivatives .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) activated in vivo.
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to enhance biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
